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Compound of Interest

Compound Name: SB-611812

Cat. No.: B1680839 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
SB-611812 is a potent and selective non-peptide antagonist of the urotensin-II receptor (UTR).

Urotensin-II, a cyclic peptide, is the most potent vasoconstrictor identified to date and is

implicated in a variety of physiological and pathophysiological processes, particularly within the

cardiovascular system. Consequently, the development of UT receptor antagonists like SB-
611812 has been a significant area of research for potential therapeutic applications in

cardiovascular diseases. This technical guide provides a comprehensive overview of the

chemical structure, properties, and pharmacological profile of SB-611812, intended to serve as

a resource for researchers in pharmacology and drug development.

Chemical Structure and Properties
SB-611812 is a synthetic, small-molecule compound. Its chemical structure and key properties

are summarized below.

Table 1: Chemical and Physical Properties of SB-611812
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Property Value

IUPAC Name

2,6-dichloro-N-[4-chloro-3-[2-

(dimethylamino)ethoxy]phenyl]-4-

(trifluoromethyl)benzenesulfonamide

Molecular Formula C₁₇H₁₆Cl₃F₃N₂O₃S

Molecular Weight 491.7 g/mol [1]

CAS Number 345892-71-9[1]

Appearance Solid[1]

Solubility Soluble in DMSO (10 mM)[1]

SMILES
CN(C)CCOc1cc(ccc1Cl)NS(=O)

(=O)c1c(Cl)cc(cc1Cl)C(F)(F)F

InChI Key UIZHOFJFIOCYLH-UHFFFAOYSA-N

Pharmacological Properties
SB-611812 functions as a competitive antagonist of the urotensin-II receptor. Its primary

mechanism of action is to block the binding of the endogenous ligand, urotensin-II, to its

receptor, thereby inhibiting the downstream signaling cascades.

Table 2: Pharmacological Profile of SB-611812

Parameter Species Value

Binding Affinity (Ki) Rat 121 nM[1]

Functional Antagonism (pA2) Rat (aorta) 6.59[1]

Mechanism of Action
Urotensin-II binding to its G-protein coupled receptor (UT receptor) primarily activates the Gαq

subunit. This initiates a signaling cascade involving the activation of phospholipase C (PLC),

which in turn leads to the production of inositol trisphosphate (IP₃) and diacylglycerol (DAG).

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 8 Tech Support

https://www.caymanchem.com/product/33247/sb-611812
https://www.caymanchem.com/product/33247/sb-611812
https://www.caymanchem.com/product/33247/sb-611812
https://www.caymanchem.com/product/33247/sb-611812
https://www.benchchem.com/product/b1680839?utm_src=pdf-body
https://www.benchchem.com/product/b1680839?utm_src=pdf-body
https://www.caymanchem.com/product/33247/sb-611812
https://www.caymanchem.com/product/33247/sb-611812
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1680839?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


IP₃ mediates the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, while

DAG activates protein kinase C (PKC). The elevated intracellular calcium and PKC activation

contribute to a variety of cellular responses, including vasoconstriction, cell proliferation, and

hypertrophy.

SB-611812 competitively binds to the UT receptor, preventing the conformational changes

induced by urotensin-II and thereby blocking the initiation of this signaling pathway.
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Caption: Urotensin-II Signaling Pathway and SB-611812 Inhibition.

Preclinical Efficacy
In a rat model of ischemia induced by ligation of the left anterior descending (LAD) artery,

administration of SB-611812 (30 mg/kg) was shown to decrease myocardial interstitial fibrosis

and the ratio of collagen I to collagen III.[1] This suggests a potential therapeutic role for SB-
611812 in cardiac remodeling following ischemic injury.

Experimental Protocols
Radioligand Binding Assay
This protocol is a general method for determining the binding affinity of a compound to the

urotensin-II receptor.

Objective: To determine the inhibitory constant (Ki) of SB-611812 for the urotensin-II receptor.
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Materials:

Cell membranes expressing the urotensin-II receptor (e.g., from recombinant cell lines or

tissue homogenates).

Radiolabeled urotensin-II (e.g., [¹²⁵I]-urotensin-II).

SB-611812 at various concentrations.

Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4).

Wash buffer (e.g., cold 50 mM Tris-HCl, pH 7.4).

Glass fiber filters.

Scintillation counter.

Procedure:

Prepare a series of dilutions of SB-611812 in binding buffer.

In a reaction tube, add the cell membranes, a fixed concentration of [¹²⁵I]-urotensin-II, and

either vehicle (for total binding), a saturating concentration of unlabeled urotensin-II (for non-

specific binding), or a specific concentration of SB-611812.

Incubate the mixture at room temperature for a defined period (e.g., 60-120 minutes) to

reach equilibrium.

Terminate the binding reaction by rapid filtration through glass fiber filters, followed by

washing with cold wash buffer to remove unbound radioligand.

Measure the radioactivity retained on the filters using a scintillation counter.

Calculate the specific binding by subtracting the non-specific binding from the total binding.

Plot the percentage of specific binding against the logarithm of the SB-611812 concentration

and fit the data to a one-site competition model to determine the IC₅₀ value.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 8 Tech Support

https://www.benchchem.com/product/b1680839?utm_src=pdf-body
https://www.benchchem.com/product/b1680839?utm_src=pdf-body
https://www.benchchem.com/product/b1680839?utm_src=pdf-body
https://www.benchchem.com/product/b1680839?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1680839?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is

the concentration of the radioligand and Kd is its dissociation constant.
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Caption: Workflow for a Radioligand Binding Assay.

In Vivo Model of Myocardial Ischemia
This protocol outlines a general procedure for inducing myocardial ischemia in rats to evaluate

the efficacy of SB-611812.

Objective: To assess the effect of SB-611812 on cardiac remodeling following myocardial

infarction.

Animals: Male Sprague-Dawley rats.

Procedure:

Anesthetize the rats (e.g., with ketamine/xylazine).

Intubate the animals and provide artificial ventilation.

Perform a left thoracotomy to expose the heart.

Ligate the left anterior descending (LAD) coronary artery with a suture to induce myocardial

infarction. Successful ligation is confirmed by the appearance of a pale area in the

myocardium.

Administer SB-611812 or vehicle (e.g., by oral gavage) at a predetermined dose (e.g., 30

mg/kg/day) starting shortly after the ligation and continuing for the duration of the study (e.g.,

4-8 weeks).

Monitor the animals for the study period.

At the end of the study, euthanize the animals and harvest the hearts.

Perform histological analysis (e.g., Masson's trichrome staining) to assess the extent of

myocardial fibrosis.

Perform biochemical analysis (e.g., Western blot) to quantify collagen I and III levels.
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Summary and Future Directions
SB-611812 is a valuable research tool for investigating the physiological and pathological roles

of the urotensin-II system. Its selectivity and antagonist activity make it suitable for in vitro and

in vivo studies aimed at understanding the therapeutic potential of UT receptor blockade.

Further research is warranted to fully elucidate its pharmacokinetic profile and to explore its

efficacy in a broader range of cardiovascular and other disease models. While preclinical data

are promising, no clinical trial information for SB-611812 is publicly available at this time. The

development of UT receptor antagonists remains an active area of investigation for new

therapeutic strategies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Ontario, CA 91761, United States

Phone: (601) 213-4426
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